6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-14-6-11-18-19(13-14)31-23(20(18)21(24)27)25-22(28)16-7-9-17(10-8-16)32(29,30)26-12-4-3-5-15(26)2/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRAYBVOOPMCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
This compound is characterized by:
- A benzo[b]thiophene core, which is known for its biological activity.
- A sulfonamide moiety that enhances solubility and bioavailability.
- A piperidine ring , contributing to the compound's interaction with biological targets.
The mechanism of action for this compound likely involves:
- Enzyme inhibition : The sulfonamide group may interact with enzymes critical for disease progression.
- Receptor modulation : Potential binding to specific receptors involved in signaling pathways related to cancer and microbial resistance.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers .
- Structure-Activity Relationship (SAR) studies suggest that modifications in the piperidine or sulfonamide groups can enhance cytotoxicity against tumor cells .
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects:
- Compounds with similar structures have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .
- Testing against fungal strains has also shown promising results, suggesting a broad-spectrum antimicrobial profile.
Case Studies
- Antitumor Efficacy : In a study involving a series of synthesized derivatives, one analog exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antitumor potential .
- Antimicrobial Testing : A related compound was tested using disk diffusion methods against Candida albicans, showing significant inhibition zones, which supports its potential as an antifungal agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit notable antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
These findings suggest that the presence of sulfonamide and benzamido groups enhances antimicrobial efficacy.
Antitumor Efficacy
A series of thieno[2,3-c]pyridine derivatives, including this compound, were synthesized and evaluated for their antitumor activity. The results indicated that compounds featuring a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those lacking this modification.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the piperidine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.
Case Study 1: Antitumor Efficacy
In a study focused on antitumor properties, a range of thieno[2,3-c]pyridine derivatives were synthesized. The research highlighted that compounds with a sulfonamide moiety demonstrated significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification.
Case Study 2: Antimicrobial Screening
Another study involving synthesized thieno[2,3-c]pyridine derivatives revealed that those containing both sulfonamide and benzamido groups exhibited broad-spectrum antimicrobial activity. The efficacy was assessed using disk diffusion methods against common pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
